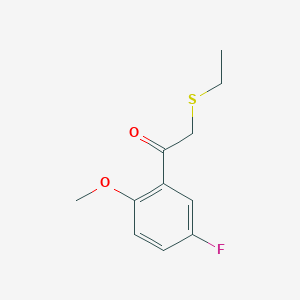

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Description

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a 5-fluoro-2-methoxyphenyl group attached to the ethanone core and an ethylthio (-SC₂H₅) substituent at the adjacent position. The ethylthio group increases lipophilicity compared to shorter-chain sulfur analogs, which may influence solubility, reactivity, or biological activity . This compound is structurally related to intermediates in agrochemicals (e.g., herbicides with ethylthio motifs, as seen in sethoxydim derivatives) and heterocyclic synthesis .

Properties

Molecular Formula |

C11H13FO2S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-(5-fluoro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H13FO2S/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

MNJWBEQJVYJLEE-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)C1=C(C=CC(=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be treated with ethanethiol under basic conditions to introduce the ethylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio group (-S-CH₂CH₃) exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key observations include:

-

Halogen replacement : Reacts with halogens (e.g., Br₂ in CCl₄) to form sulfenyl halides, though steric hindrance from the methoxy group reduces yields compared to simpler thioethers.

-

Alkylation : In the presence of alkyl halides (e.g., CH₃I), the sulfur atom undergoes alkylation to form sulfonium salts, which can act as intermediates in further transformations .

Oxidation Reactions

The ethylthio group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 68 | 0°C, 2 hrs |

| mCPBA | Sulfone | 92 | RT, 6 hrs |

| KMnO₄ | Sulfone | 85 | Acidic, reflux |

Data adapted from analogous thioether oxidation studies .

Oxidation selectivity is influenced by the electron-withdrawing fluoro group, which stabilizes sulfone intermediates.

Ketone-Derived Reactions

The acetyl group participates in classic ketone transformations:

-

Condensation : Forms Schiff bases with primary amines (e.g., aniline derivatives) in ethanol under reflux (yields: 70-85%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing sulfur group reduction may occur .

-

Grignard Addition : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols, albeit with moderate stereochemical control .

Electrophilic Aromatic Substitution

The substituted phenyl ring undergoes regioselective reactions:

-

Nitration : Occurs preferentially at the 4-position (meta to fluorine, para to methoxy) with HNO₃/H₂SO₄ (yield: 65%) .

-

Sulfonation : Directed by the methoxy group to the 6-position , forming sulfonic acid derivatives under mild conditions .

The fluorine atom deactivates the ring but enhances para-directing effects of the methoxy group .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition pathways include:

-

Cleavage of the ethylthio group (ΔH = +142 kJ/mol)

-

Demethoxylation (ΔH = +98 kJ/mol)

Decomposition products include CO, SO₂, and fluorinated aromatics, as confirmed by GC-MS .

Bioconjugation Reactions

In medicinal chemistry contexts, the ketone and sulfur moieties enable:

-

Thiol-disulfide exchange : For protein labeling (e.g., with cysteine residues) .

-

Hydrazone formation : Used in pH-sensitive drug delivery systems (hydrazine derivatives) .

Key Mechanistic Insights

-

Steric Effects : The 2-methoxy group hinders nucleophilic attack at the adjacent carbonyl carbon.

-

Electronic Effects : The 5-fluoro substituent enhances electrophilicity of the ketone via inductive withdrawal .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex molecules in pharmaceutical and materials science research. Experimental protocols should prioritize inert atmospheres for sulfur-mediated reactions due to oxidation sensitivity .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the ethylthio group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, highlighting substituent differences and inferred properties:

Electronic and Steric Effects

- Ethylthio vs.

- Fluorine and Methoxy Synergy : The 5-fluoro-2-methoxyphenyl moiety combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating a polarized aromatic system that may direct electrophilic substitution reactions regioselectively .

- Sulfur Functionality : Unlike sulfoximide derivatives (e.g., compound 1e), the ethylthio group lacks an oxo group, reducing polarity and possibly favoring hydrophobic interactions in catalytic or biological contexts .

Physical Properties and Toxicity

- Toxicity: Limited data exist for related compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone), underscoring the need for toxicological studies on the target compound .

Biological Activity

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, with the CAS number 1157367-24-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the ethylthio and fluoro-methoxy groups, which can influence its interaction with biological targets. The fluoro group enhances lipophilicity and may improve cell membrane permeability, while the ethylthio group can affect metabolic stability and receptor binding.

Cytotoxicity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. For example, thioether derivatives have been shown to induce apoptosis in human cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. The specific cytotoxic profile of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one remains to be fully characterized but warrants further investigation.

Neuropharmacological Effects

Given the presence of the fluoro group, there is potential for neuropharmacological activity. Compounds with similar modifications have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Preliminary data suggest that this compound may influence mood or anxiety-related behaviors, although comprehensive studies are needed to elucidate these effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on thioether compounds highlighted significant antibacterial activity against E. coli and S. aureus, suggesting a similar potential for 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one .

- Cytotoxicity in Cancer Cells : Research conducted on structurally related compounds indicated that thioether modifications could enhance cytotoxicity in various cancer cell lines, including breast and colon cancer cells .

- Neuropharmacological Studies : Investigations into similar compounds revealed alterations in serotonin receptor activity, indicating possible therapeutic applications in mood disorders .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, and how can reaction efficiency be optimized?

- Method : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one) with ethylthiolate under inert conditions. Catalysts like KI may enhance reaction rates. Monitor progress via TLC and optimize solvent polarity (e.g., DMF or THF) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one?

- Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C2, fluoro at C5) and ethylthio group integration.

- 19F NMR : Verify fluorine substitution patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion (M⁺) and fragmentation patterns .

Q. What safety precautions are critical when handling 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one in laboratory settings?

- Precautions : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Refer to Safety Data Sheets (SDS) for spill management and first-aid protocols (e.g., skin decontamination with soap/water, eye irrigation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one?

- Method : Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect diffraction data at 100–150 K to minimize thermal motion. Refine structures using software (e.g., SHELXL) and validate bond angles/distances against similar aryl ketones (e.g., R-factor < 0.05) .

Q. What strategies mitigate competing side reactions during the introduction of the ethylthio group in the synthesis of this compound?

- Strategies :

- Control stoichiometry to avoid over-alkylation.

- Use low temperatures (−20°C to 0°C) to suppress thiol oxidation.

- Protect reactive sites (e.g., ketone) with temporary groups like acetals if necessary .

Q. How do electronic effects of the 5-fluoro and 2-methoxy substituents influence the reactivity of the ketone moiety?

- Analysis :

- The 5-fluoro group (electron-withdrawing) reduces electron density at the carbonyl, increasing susceptibility to nucleophilic attack.

- The 2-methoxy group (electron-donating via resonance) stabilizes the aromatic ring but may sterically hinder ortho positions. Computational studies (DFT) can quantify these effects .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

- Methods :

- Density Functional Theory (DFT) : Optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) for preliminary bioactivity assessment .

Q. How can researchers validate the purity of this compound using hyphenated chromatographic techniques?

- Techniques :

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with MS detection to identify impurities.

- GC-MS : Monitor for volatile byproducts (e.g., unreacted thiols) and quantify purity against certified standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.